Thyroliberin N-ethylamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

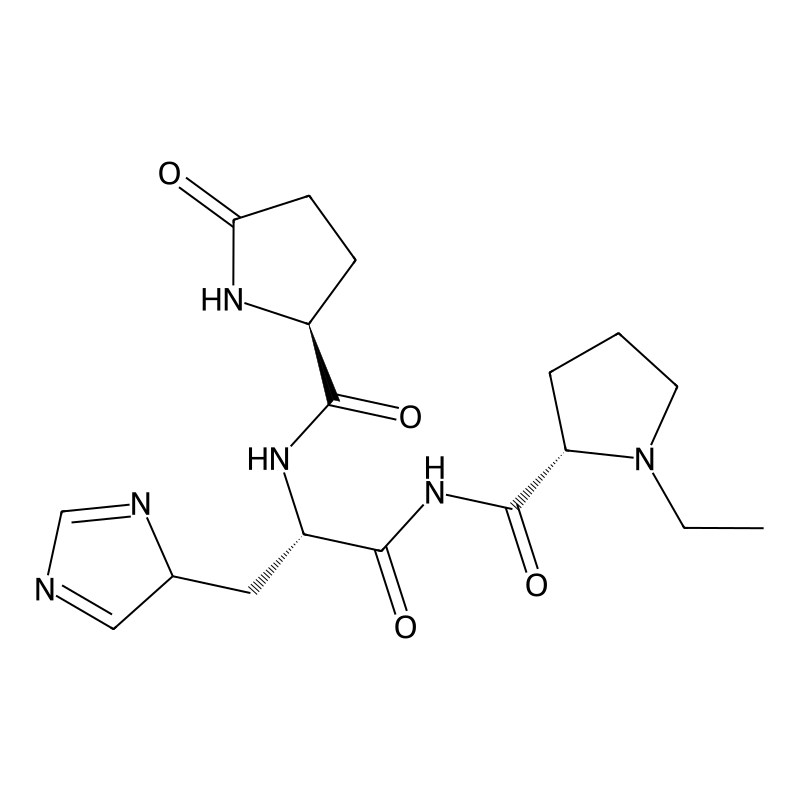

Thyroliberin N-ethylamide, also known as thyrotropin-releasing hormone N-ethylamide, is a synthetic analog of the naturally occurring thyrotropin-releasing hormone. This compound is characterized by its structure, which includes an ethylamide group attached to the thyroliberin backbone. Thyroliberin itself is a tripeptide that plays a crucial role in the regulation of thyroid function by stimulating the release of thyroid-stimulating hormone from the anterior pituitary gland. The modification of adding an ethylamide group enhances its pharmacological properties and stability, making it a subject of interest in various biochemical and pharmaceutical studies.

- Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield thyroliberin and ethanol.

- Acylation: The amino groups can react with acylating agents to form various derivatives.

- Peptide Bond Formation: It can participate in further peptide synthesis, creating longer chains with other amino acids or analogs.

These reactions are essential for understanding its reactivity in biological systems and potential modifications for therapeutic applications.

Thyroliberin N-ethylamide exhibits biological activity similar to that of thyrotropin-releasing hormone. It primarily acts on the hypothalamic-pituitary-thyroid axis, promoting the secretion of thyroid-stimulating hormone. Studies have shown that this compound can influence metabolic processes, including:

- Stimulation of Thyroid Hormone Release: It enhances the secretion of thyroid hormones, which are critical for metabolic regulation.

- Neuropharmacological Effects: Research indicates potential effects on mood and cognition, similar to other neuropeptides that interact with central nervous system receptors.

The compound's ability to modulate these pathways makes it a candidate for exploring treatments related to thyroid dysfunction and mood disorders.

The synthesis of thyroliberin N-ethylamide typically involves several steps:

- Peptide Synthesis: The initial step involves synthesizing the core peptide structure using solid-phase peptide synthesis techniques.

- Ethylamide Modification: The addition of an ethyl group is achieved through acylation reactions where ethylamine reacts with the carboxylic acid terminal of the peptide.

- Purification: The final product is purified using methods such as high-performance liquid chromatography to ensure high purity suitable for biological testing.

These methods highlight the versatility in designing peptide analogs with enhanced properties.

Thyroliberin N-ethylamide has several potential applications:

- Pharmaceutical Development: It is investigated as a therapeutic agent for treating hypothyroidism and other thyroid-related disorders.

- Research Tool: Used in studies exploring the mechanisms of action of thyroid hormones and their receptors.

- Neuropharmacology: Potential applications in mood disorder treatments due to its effects on neurotransmitter systems.

These applications underscore its significance in both clinical and research settings.

Interaction studies involving thyroliberin N-ethylamide focus on its binding affinity and activity at various receptors:

- Thyroid Hormone Receptors: Molecular docking studies have shown that this compound can bind effectively to thyroid hormone receptors, influencing gene expression related to metabolism .

- Neurotransmitter Receptors: Research suggests interactions with cholinergic systems, indicating potential effects on cognitive functions .

These studies are crucial for understanding how modifications to the thyroliberin structure can enhance or alter its biological effects.

Thyroliberin N-ethylamide shares structural similarities with several other compounds. Here are some notable analogs:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Thyrotropin-Releasing Hormone | Tripeptide | Natural hormone regulating TSH release |

| [β-Glu2]TRH | Modified Tripeptide | Exhibits antagonistic effects on TRH |

| Ethionamide | Amide | Potential interaction with thyroid hormone receptors |

| Protirlin | Tripeptide | Similar function but different receptor affinities |

Uniqueness of Thyroliberin N-ethylamide

What sets thyroliberin N-ethylamide apart from these compounds is its ethylamide modification, which enhances its stability and potentially alters its receptor binding profile compared to natural thyrotropin-releasing hormone. This modification may lead to improved pharmacokinetic properties and therapeutic efficacy, making it a valuable candidate in drug development.

Peptide Bond Formation Strategies

The synthesis of thyroliberin N-ethylamide requires the formation of peptide bonds between the constituent amino acids pyroglutamic acid, histidine, and proline, followed by specific amidation at the C-terminus [2] [3]. Several established peptide coupling strategies have been employed for the construction of this tripeptide analog.

Carbodiimide-Mediated Coupling

Dicyclohexylcarbodiimide and diisopropylcarbodiimide represent the classical approach for peptide bond formation in thyroliberin analogs [16] [31]. These carbodiimide reagents activate carboxylic acids by enhancing the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by amino groups [29] [33]. In solid-phase peptide synthesis applications, diisopropylcarbodiimide is preferred over dicyclohexylcarbodiimide due to the improved solubility of its urea byproduct [33]. The addition of 1-hydroxybenzotriazole as an auxiliary reagent significantly reduces racemization during the coupling process [16] [33].

Uronium and Guanidinium Salt Reagents

Modern peptide synthesis of thyroliberin derivatives extensively utilizes uronium salt coupling reagents such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate and 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate [32] [34]. These reagents demonstrate superior coupling efficiency and reduced racemization compared to traditional carbodiimide methods [35] [38]. The mechanism involves formation of highly reactive hydroxybenzotriazole or 7-aza-1-hydroxybenzotriazole esters as activated intermediates [32] [34].

2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate activates carboxylic acids through displacement of the benzotriazole leaving group, generating stable hydroxybenzotriazole esters that readily undergo aminolysis [34] [35]. The reagent exhibits particular effectiveness in coupling sterically hindered amino acids and demonstrates resistance to racemization under standard coupling conditions [32] [35].

Phosphonium Salt Coupling Agents

Phosphonium-based coupling reagents including benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate and pyrrolidinopyridinium-based analogs have been successfully employed in thyroliberin synthesis [32] [33]. These reagents generate similar benzotriazole ester intermediates but demonstrate distinct reactivity profiles and solubility characteristics compared to their uronium counterparts [32].

Solid-Phase Synthesis Approaches

Contemporary thyroliberin N-ethylamide synthesis frequently employs solid-phase peptide synthesis methodologies using 9-fluorenylmethyloxycarbonyl chemistry [4] [12]. The tripeptide is assembled through sequential coupling of protected amino acid derivatives to an appropriate resin support [12] [17]. Amide-forming resins such as 4-methylbenzhydrylamine, Rink amide, and Sieber amide resins facilitate direct formation of C-terminal amides during the cleavage process [12].

The synthesis typically proceeds from the C-terminus to the N-terminus, with each coupling cycle involving deprotection of the N-terminal 9-fluorenylmethyloxycarbonyl group followed by activation and coupling of the subsequent amino acid [17] [26]. Continuous flow peptide synthesis techniques have demonstrated enhanced coupling efficiency at elevated temperatures and pressures, achieving yields of 86-96% for challenging peptide sequences [4].

Ethylamide Group Incorporation Techniques

The incorporation of the ethylamide functionality at the C-terminus of thyroliberin represents a critical synthetic transformation that distinguishes this analog from the native hormone [15]. Several methodological approaches have been developed for ethylamide formation in peptide systems.

Direct Amidation of Carboxylic Acids

Direct amidation of the C-terminal carboxylic acid with ethylamine represents the most straightforward approach for ethylamide incorporation [10] [11]. This transformation requires activation of the carboxyl group to overcome the unfavorable acid-base equilibrium between carboxylic acids and amines [13] [16]. Tris(2,2,2-trifluoroethyl) borate has emerged as an effective reagent for direct amidation reactions, enabling the synthesis of amides from carboxylic acids and primary amines under mild conditions [10].

The direct amidation process typically involves heating the carboxylic acid and ethylamine in the presence of the boron-based activating agent at 80-100°C for 5-15 hours [10]. This methodology provides good to excellent yields while avoiding the need for pre-activation of the carboxylic acid [10] [11].

Active Ester Intermediates

Formation of ethylamides through active ester intermediates represents a well-established synthetic route [13] [15]. The carboxylic acid is first converted to a reactive ester derivative, typically using hydroxybenzotriazole, N-hydroxysuccinimide, or pentafluorophenol as the activating group [11] [13]. These activated esters readily undergo aminolysis with ethylamine to afford the desired ethylamide products [13].

Hydroxybenzotriazole esters demonstrate particular utility due to their enhanced reactivity and reduced propensity for racemization [11] [16]. The formation of these intermediates can be accomplished using standard peptide coupling reagents such as dicyclohexylcarbodiimide or uronium salts in the presence of the appropriate hydroxyl nucleophile [16] [29].

Acid Halide Method

Conversion of carboxylic acids to acid chlorides followed by treatment with ethylamine provides another viable route for ethylamide formation [11] [13]. Acid chlorides can be generated in situ using reagents such as thionyl chloride or oxalyl chloride [13]. The resulting acid chloride intermediates react rapidly with ethylamine to form the amide bond, typically requiring the presence of a tertiary base such as triethylamine to neutralize the hydrogen chloride byproduct [11] [13].

This methodology offers the advantage of rapid reaction kinetics but requires careful control of reaction conditions to prevent decomposition of sensitive functional groups [11] [13]. The Schotten-Baumann reaction conditions, involving aqueous base and organic solvents, can be particularly effective for this transformation [13].

Peptidylglycine α-Amidating Monooxygenase-Inspired Approaches

Biosynthetic pathways for C-terminal amidation have inspired synthetic methodologies for ethylamide formation [14] [15]. The natural peptidylglycine α-amidating monooxygenase enzyme catalyzes C-terminal amidation through oxidative cleavage of glycine-extended peptide precursors [14]. While direct enzymatic approaches are limited by substrate specificity, chemical methods inspired by this mechanism have been developed [14] [15].

These biomimetic approaches typically involve oxidation of appropriately functionalized precursors followed by subsequent reduction or rearrangement to generate the amide functionality [14] [15]. However, direct chemical synthesis remains more practical for laboratory-scale preparation of thyroliberin N-ethylamide [15].

Sidechain Anchoring Strategies

Alternative synthetic approaches involve attachment of the peptide to solid supports through amino acid sidechains, enabling functionalization of the C-terminal carboxylic acid either before or after resin immobilization [15]. Pre-functionalized amino acids containing ethylamide groups can be directly attached to resins via sidechain linkages, avoiding potential epimerization during C-terminal activation [15].

This methodology is particularly valuable for cysteine-containing peptides, where traditional C-terminal activation can lead to significant racemization [15]. 2-Chlorotrityl chloride resin provides an effective support for sidechain anchoring through nucleophilic substitution reactions [15].

Purification and Characterization Protocols

The purification and characterization of thyroliberin N-ethylamide requires specialized analytical techniques to ensure product purity and structural confirmation [19] [21]. High-performance liquid chromatography represents the primary purification method, while mass spectrometry and nuclear magnetic resonance spectroscopy provide definitive structural characterization [22] [25].

High-Performance Liquid Chromatography Purification

Reversed-phase high-performance liquid chromatography constitutes the method of choice for thyroliberin N-ethylamide purification [19] [21]. The technique separates peptides based on hydrophobic interactions with the stationary phase, typically octadecylsilane-modified silica [21] [24]. Mobile phase systems generally employ water and acetonitrile with trifluoroacetic acid as an ion-pairing reagent to improve peak symmetry and retention characteristics [20] [21].

| Parameter | Analytical Conditions | Preparative Conditions |

|---|---|---|

| Column | C18, 4.6 × 250 mm, 5 μm | C18, 10 × 250 mm, 10 μm |

| Flow Rate | 1.0 mL/min | 4.0-10.0 mL/min |

| Gradient | 5-95% acetonitrile in 30 min | 20-60% acetonitrile in 45 min |

| Detection | UV 220 nm, 280 nm | UV 220 nm |

| Temperature | 25°C | 25°C |

The purification process typically begins with analytical-scale method development to optimize separation conditions [20] [23]. Gradient slopes of 1-4% acetonitrile per minute provide adequate resolution for most thyroliberin analogs [20]. Preparative purification scaling requires adjustment of flow rates and gradient conditions to maintain separation efficiency while accommodating larger sample loads [20] [23].

Solid-Phase Extraction Methods

Solid-phase extraction using reversed-phase cartridges provides an alternative purification approach for thyroliberin N-ethylamide [23]. This methodology enables peptide purification in a single chromatographic run using gradient elution conditions [23]. Mathematical models based on retention time data can predict the optimal organic modifier concentration for peptide elution [23].

The solid-phase extraction protocol involves loading crude peptide dissolved in aqueous trifluoroacetic acid onto the cartridge, washing with polar solvents to remove impurities, and eluting the target peptide with increasing concentrations of acetonitrile [23]. This approach demonstrates significant solvent reduction compared to traditional high-performance liquid chromatography methods [23].

Mass Spectrometric Characterization

Matrix-assisted laser desorption/ionization mass spectrometry provides definitive molecular weight confirmation for thyroliberin N-ethylamide [22] [25]. This technique generates predominantly singly charged molecular ions with predictable adduct formation patterns, facilitating straightforward interpretation of mass spectral data [22]. Electrospray ionization mass spectrometry represents an alternative ionization method, though it may produce more complex spectra due to multiple charging [22].

Accurate mass measurements enable molecular formula confirmation and detection of synthesis-related impurities or side products [25]. Tandem mass spectrometry experiments can provide sequence confirmation through fragmentation analysis of the peptide backbone [25].

Nuclear Magnetic Resonance Spectroscopy

Complete structural characterization of thyroliberin N-ethylamide requires multi-dimensional nuclear magnetic resonance experiments [22] [25]. One-dimensional proton nuclear magnetic resonance spectroscopy provides initial structural information, while two-dimensional correlation spectroscopy, total correlation spectroscopy, heteronuclear single quantum coherence, and heteronuclear multiple bond correlation experiments enable complete signal assignment [22].

| Experiment Type | Purpose | Typical Parameters |

|---|---|---|

| 1D ¹H NMR | Initial structure confirmation | 16-32 scans, 298 K |

| COSY | Short-range ¹H-¹H correlations | 2K × 1K, 16 scans |

| TOCSY | Long-range ¹H-¹H correlations | 2K × 1K, 16 scans |

| HSQC | ¹H-¹³C correlations | 2K × 512, 8 scans |

| HMBC | Long-range ¹H-¹³C correlations | 2K × 512, 32 scans |

Sample preparation typically involves dissolution of 1-3 milligrams of purified peptide in deuterated dimethyl sulfoxide to achieve concentrations of 0.7-3.0 millimolar [22]. Higher concentrations improve signal-to-noise ratios but may lead to aggregation artifacts [22]. Complete assignment enables detection of impurities, confirmation of stereochemical integrity, and quantification of any epimerization that may have occurred during synthesis [22].

Analytical Method Validation

Comprehensive analytical method validation ensures reliable characterization of thyroliberin N-ethylamide [25]. Validation parameters include specificity, linearity, accuracy, precision, detection limits, and quantitation limits [25]. High-performance liquid chromatography methods require demonstration of adequate resolution between the target peptide and potential impurities [19] [24].

Thyrotropin-releasing hormone receptors exhibit complex binding dynamics that involve multiple conformational states and temporal phases. The fundamental binding characteristics reveal that thyroliberin N-ethylamide, like other thyrotropin-releasing hormone analogs, interacts with thyrotropin-releasing hormone receptors through a sophisticated mechanism involving both initial recognition and subsequent receptor state transitions [1] [2].

The binding kinetics of thyrotropin-releasing hormone to its receptors demonstrate a biphasic dissociation pattern characterized by two distinct temporal phases. Complex I represents the rapidly dissociating form with a half-life of 20-30 minutes, while Complex II exhibits significantly slower dissociation kinetics with a half-life exceeding 120 minutes [3]. This conversion from Complex I to Complex II occurs rapidly, typically completing within 40 minutes at physiological temperatures, and requires the presence of agonist ligand [3].

| Binding Parameter | Value | Functional Significance |

|---|---|---|

| Association Rate Constant | 1.6 × 10⁻³ min⁻¹nM⁻¹ | Initial ligand-receptor interaction |

| Dissociation Half-life (Complex I) | 20-30 minutes | Active receptor configuration |

| Dissociation Half-life (Complex II) | >120 minutes | Desensitized receptor state |

| Equilibrium Dissociation Constant | 23-50 nM | High-affinity binding threshold |

| Receptor Density (bovine pituitary) | 600 fmol/mg protein | Membrane receptor concentration |

The extracellular loops of thyrotropin-releasing hormone receptors play critical roles in initial ligand recognition and binding pocket accessibility. Tyrosine-181 in extracellular loop 2 demonstrates particular importance, as its substitution results in a 3,700-fold reduction in binding affinity compared to wild-type receptors [4] [5]. This residue forms specific interactions with the pyroglutamyl moiety of thyrotropin-releasing hormone and related analogs, creating an entry channel into the transmembrane binding pocket [4].

The structural organization of the thyrotropin-releasing hormone receptor binding pocket exhibits amphipathic characteristics, with distinct regions enriched in positively charged residues (Arginine-185 and Arginine-306) and hydrophobic residues (Tryptophan-160, Leucine-164, and Tyrosine-181) [6]. This organization facilitates the accommodation of the tripeptide structure through multiple simultaneous interactions involving each amino acid residue of the ligand [6].

Molecular dynamics simulations reveal that the binding process involves conformational changes in key transmembrane regions, particularly the movement of transmembrane helix 6 and alterations in the highly conserved toggle-switch residue Tryptophan-279 [6]. These conformational changes propagate from the ligand-binding site to the intracellular domains, ultimately facilitating G-protein coupling and signal transduction [6].

Impact of N-ethylamide Modification on Receptor Selectivity

The N-ethylamide modification of thyroliberin represents a significant structural alteration that affects receptor binding characteristics and selectivity profiles. This modification, involving the attachment of an ethylamide group to the thyroliberin backbone, enhances pharmacological properties and stability while potentially altering receptor subtype selectivity .

Structural modifications at the C-terminal position of thyrotropin-releasing hormone analogs have demonstrated the capacity to modulate receptor selectivity between thyrotropin-releasing hormone receptor type 1 and type 2. The two receptor subtypes, while exhibiting indistinguishable binding affinities for native thyrotropin-releasing hormone, show differential responses to various structural modifications [8]. Both receptors distribute differently throughout brain and peripheral tissues but maintain similar binding affinities for thyrotropin-releasing hormone and most analogs [8].

| Receptor Subtype | Distribution Pattern | Binding Characteristics | Signaling Properties |

|---|---|---|---|

| Thyrotropin-Releasing Hormone Receptor 1 | Pituitary, widespread CNS | Kd ≈ 23 nM | Lower basal activity |

| Thyrotropin-Releasing Hormone Receptor 2 | Selective CNS regions | Kd ≈ 23 nM | Higher basal signaling |

Research on thyrotropin-releasing hormone analogs with modifications at the histidine residue has revealed that alkyl substitutions at the N1 position of the imidazole ring can confer selectivity for thyrotropin-releasing hormone receptor type 2 [9]. Analogs containing cyclopropyl groups at the C2 position of the imidazole ring demonstrate selective activation of thyrotropin-releasing hormone receptor type 2 with potency values around 0.41 μM while showing no detectable activation of thyrotropin-releasing hormone receptor type 1 at concentrations up to 100 μM [9].

The N-ethylamide modification specifically affects the C-terminal region of the tripeptide, which interacts with specific residues in the receptor binding pocket. The terminal carboxamide group of thyrotropin-releasing hormone forms direct interactions with Arginine-306 in transmembrane helix 7 [10]. Modifications to this region, such as the N-ethylamide substitution, can alter these critical binding interactions and potentially shift selectivity profiles between receptor subtypes.

Studies examining the effect of terminal modifications on thyrotropin-releasing hormone analogs demonstrate that alterations to the proline amide can significantly impact binding affinity and receptor selectivity. The N-ethylamide modification introduces additional steric bulk and altered electronic properties compared to the native amide group, potentially creating preferential interactions with specific amino acid residues that differ between receptor subtypes .

The stability enhancement provided by the N-ethylamide modification contributes to prolonged receptor occupancy and potentially altered pharmacodynamic profiles. This structural change may influence the balance between receptor activation and desensitization processes, as the modified analog could exhibit different binding kinetics compared to native thyrotropin-releasing hormone .

Comparative Agonist/Antagonist Activity with Thyrotropin-Releasing Hormone Analogs

The pharmacological characterization of thyroliberin N-ethylamide relative to other thyrotropin-releasing hormone analogs reveals complex patterns of agonist and antagonist activity that depend on structural modifications and receptor context. The relationship between binding affinity and functional efficacy in thyrotropin-releasing hormone analogs demonstrates an inverse correlation, where compounds with reduced binding affinity often exhibit enhanced intrinsic efficacy, a phenomenon termed superagonism [11].

Native thyrotropin-releasing hormone serves as the reference standard with an equilibrium dissociation constant of approximately 23 nM and full agonist activity at both receptor subtypes [1] [2]. In comparative studies, several structural analogs demonstrate distinct pharmacological profiles that inform our understanding of structure-activity relationships.

| Analog Category | Binding Affinity | Agonist Efficacy | Selectivity Profile |

|---|---|---|---|

| N-methylated derivatives | Enhanced (Kd = 2.3 nM) | Partial agonist | 7-fold selectivity enhancement |

| Taltirelin | Reduced potency | Superagonist | Non-selective between subtypes |

| Low-affinity analogs | >100-fold reduced | Superagonist | Maintained receptor recognition |

| Conformationally restricted | 650-fold reduced | Reduced efficacy | Diminished selectivity |

Taltirelin represents a clinically significant thyrotropin-releasing hormone analog that demonstrates superagonist properties despite exhibiting lower binding affinity than native thyrotropin-releasing hormone [12]. This compound shows higher intrinsic efficacy in stimulating inositol-1,4,5-trisphosphate second messenger generation while maintaining full agonist characteristics [12]. The superagonist behavior of taltirelin provides mechanistic insights into how structural modifications can enhance functional efficacy independent of binding affinity improvements.

The molecular basis for differential agonist activity among thyrotropin-releasing hormone analogs involves distinct interaction patterns within the receptor binding pocket. Cryo-electron microscopy structures reveal that taltirelin adopts a slightly different orientation within the binding pocket compared to native thyrotropin-releasing hormone, with altered hydrogen bonding patterns that may account for its enhanced intrinsic efficacy [13] [14].

Studies of N-methylated thyrotropin-releasing hormone analogs demonstrate that even minor structural modifications can significantly alter pharmacological profiles. [3-Methylhistidine²]thyrotropin-releasing hormone exhibits approximately 7-fold higher binding affinity than native thyrotropin-releasing hormone but functions as a partial agonist rather than a full agonist [15]. This dissociation between binding affinity and functional efficacy illustrates the complex relationship between molecular recognition and receptor activation.

| Compound | EC₅₀ (nM) | Relative Efficacy | Functional Classification |

|---|---|---|---|

| Native Thyrotropin-Releasing Hormone | 26.6 ± 9.2 | 100% (reference) | Full agonist |

| [3-Me-His²]Thyrotropin-Releasing Hormone | 2.4 ± 0.4 | 85% | Partial agonist |

| Taltirelin | Higher EC₅₀ | 120-150% | Superagonist |

| MK-771 | 7.3 ± 0.6 | 100-110% | Full agonist |

Antagonist activity within the thyrotropin-releasing hormone analog series is exemplified by compounds such as pGlu-βGlu-Pro-NH₂, which functions as a functional antagonist through allosteric binding mechanisms [16]. This compound binds to an allosteric site in the extracellular domain rather than competing directly with thyrotropin-releasing hormone for the orthosteric binding site, demonstrating alternative mechanisms for receptor modulation [16].

The inverse relationship between binding affinity and intrinsic efficacy observed in low-affinity thyrotropin-releasing hormone analogs suggests that structural modifications affecting receptor binding can paradoxically enhance functional responses [11]. This phenomenon may result from altered receptor conformational dynamics that favor more efficient G-protein coupling despite reduced initial binding affinity [11].

Conformationally restricted analogs provide insights into the bioactive conformation of thyrotropin-releasing hormone and its relationship to receptor activation. Cyclohexyl/alanine²-thyrotropin-releasing hormone analogs with lactam bridges exhibit 650-fold lower affinity than native thyrotropin-releasing hormone, yet one diastereomer shows enhanced activity relative to the unrestricted analog [17]. These findings support specific conformational requirements for optimal receptor activation and provide structural templates for analog design [17].